molecular formula C12H10O3 B1682172 Spizofurone CAS No. 72492-12-7

Spizofurone

Katalognummer: B1682172
CAS-Nummer: 72492-12-7
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: SETMGIIITGNLAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spizofuron, auch bekannt als AG-629, ist ein Spirobenzofuranonderivat, das von Takeda Chemical Industries, Ltd. patentiert wurde. Es ist vor allem für seine Antiulkus-Eigenschaften bekannt. Spizofuron hat in präklinischen Modellen vielversprechende Ergebnisse gezeigt, insbesondere bei der Erhöhung des gastrischen Schleimhautblutflusses bei narkotisierten Hunden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Spizofuron umfasst mehrere Schritte:

    Reaktion von Methyl-5-acetylsalicylat mit Alpha-Brom-Gamma-Butyrolacton: Diese Reaktion wird unter Verwendung von Kaliumcarbonat in siedendem Aceton durchgeführt und ergibt Alpha-[(2-Methoxycarbonyl-4-Acetylphenyl)oxy]-Gamma-Butyrolacton.

    Hydrolyse: Das Produkt wird dann mit Natriumhydroxid in Methanol hydrolysiert, um Alpha-[(2-Carboxy-4-Acetylphenyl)oxy]-Gamma-Butyrolacton zu erhalten.

    Cyclisierung: Dieser Zwischenstoff wird durch Cyclisierung mit siedendem Essigsäureanhydrid zu 5-Acetyl-4’,5’-Dihydrospiro[benzofuran-2(3H),3’(2’H)-furan]-2’,3-dion.

    Endbehandlung: Die endgültige Verbindung wird bei 155 °C in Dimethylsulfoxid behandelt, das Natriumchlorid enthält.

Industrielle Produktionsverfahren

Die industrielle Produktion von Spizofuron folgt ähnlichen Synthesewegen, aber in größerem Maßstab, wobei die Reinheit und Ausbeute der Verbindung für den kommerziellen Einsatz optimiert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Spizofuron unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte und funktionalisierte Derivate von Spizofuron, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Spizofuron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Spizofuron entfaltet seine Wirkung, indem es den gastrischen Schleimhautblutfluss erhöht, was zur Heilung von Geschwüren beiträgt. Es wirkt sowohl über lokale als auch über systemische Wege, ähnlich dem Wirkmechanismus von Prostaglandin E2 (PGE2). Dieser erhöhte Blutfluss hilft, die Magenschleimhaut mit den notwendigen Nährstoffen und Sauerstoff zu versorgen und so die Heilung zu fördern .

Wirkmechanismus

Spizofurone exerts its effects by increasing gastric mucosal blood flow, which helps in the healing of ulcers. It acts through both local and systemic pathways, similar to the mechanism of action of prostaglandin E2 (PGE2). This increased blood flow helps in providing the necessary nutrients and oxygen to the gastric mucosa, promoting healing .

Biologische Aktivität

Spizofurone, also known as AG-629, is a spirobenzofuranone derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of gastric ulcers and schizophrenia. This article delves into the compound's biological activity, mechanisms of action, clinical evaluations, and comparative studies with other compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H10O3C_{12}H_{10}O_3 and features a unique spirocyclic structure that contributes to its biological properties. The compound exhibits a dual mechanism of action, primarily functioning as an anti-ulcer agent while also showing potential neuropharmacological effects.

  • Anti-Ulcer Activity :
    • This compound enhances gastric mucosal blood flow and increases alkaline secretion, which are critical in protecting against gastric lesions induced by ulcerogenic agents such as ethanol and hydrochloric acid.
    • It inhibits gastric acid secretion and promotes mucosal protection, making it a candidate for treating gastric ulcers .
  • Neuropharmacological Effects :
    • The compound is believed to antagonize several neurotransmitter receptors, including serotonin 5-HT2A and dopamine D2 receptors. This antagonism may help regulate dopamine and serotonin signaling associated with schizophrenia.
    • Clinical trials have shown mixed results regarding its efficacy in reducing symptoms of schizophrenia, indicating a need for further research to establish long-term safety and effectiveness.

Clinical Evaluations

This compound has been evaluated in various clinical settings:

  • Schizophrenia Trials : Some studies reported positive outcomes in symptom reduction, while others did not find significant benefits, highlighting the variability in patient responses.
  • Gastrointestinal Studies : Research indicates that this compound effectively protects against mucosal injury in gastric models by inhibiting hydrogen and sodium ion fluxes induced by ethanol.

Comparative Analysis with Other Anti-Ulcer Agents

The following table compares this compound with other common anti-ulcer medications:

CompoundStructure TypeMechanism of ActionPrimary Use
This compoundSpirobenzofuranoneIncreases alkaline secretionAnti-ulcer
CimetidineHistamine H2 antagonistBlocks H2 receptorsAnti-ulcer
RanitidineHistamine H2 antagonistBlocks H2 receptorsAnti-ulcer
OmeprazoleProton pump inhibitorInhibits proton pumpsAnti-ulcer

This compound is distinct due to its spirocyclic structure and dual action of enhancing mucosal blood flow while increasing alkaline secretion, potentially offering advantages over traditional anti-ulcer medications.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

  • In Vitro Studies : Experiments have demonstrated this compound's ability to inhibit gastric acid secretion effectively while enhancing mucosal protection against harmful agents.
  • Animal Models : In animal studies, this compound has shown promise in promoting healing in models of gastric ulcers, indicating its therapeutic potential in gastrointestinal disorders.

Eigenschaften

IUPAC Name

5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETMGIIITGNLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868144
Record name 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72492-12-7
Record name 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72492-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spizofurone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIZOFURONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of α-[(4-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone (2.8 g), 1,8-diazabicyclo[5,4,0]-7-undecene (0.056 g), sodium chloride (0.6 g) and N,N-dimethylformamide (28 ml) was heated at 150°-155° C. for 4 hours. The solvent was removed in vacuo and the resulting residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with water and dried. The residue obtained by removal of the solvent in vacuo was chromatographed on silica gel. The fraction eluted with dichloromethane was crystallized from ethanol to give 5-acetylspiro[benzo[b]furan-2(3H), 1'-cyclopropane]-3-one (1.15 g) as colorless crystals.
Name
α-[(4-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spizofurone
Reactant of Route 2
Spizofurone
Reactant of Route 3
Spizofurone
Reactant of Route 4
Spizofurone
Reactant of Route 5
Spizofurone
Reactant of Route 6
Reactant of Route 6
Spizofurone
Customer
Q & A

Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?

A1: Research suggests that this compound exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []

Q2: How does this compound compare to other anti-ulcer drugs like Cimetidine in preclinical models?

A2: Studies in animal models demonstrate that this compound exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.

Q3: Does this compound share a similar mechanism of action with Prostaglandin E2 in treating ulcers?

A3: Both this compound and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.

Q4: Has the structure-activity relationship of this compound and related compounds been explored?

A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on this compound analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []

Q5: Is there evidence that this compound can prevent ulcer formation in stressful situations?

A5: Studies have shown that this compound effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that this compound may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.

Q6: Does this compound impact gastric acid secretion, a key factor in ulcer development?

A6: Research indicates that this compound can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.

Q7: What is the impact of this compound on ulcer healing compared to existing drugs?

A7: In animal models, this compound demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.

Q8: Are there any preclinical studies exploring the potential benefits of combining this compound with other anti-ulcer agents?

A8: Preclinical research has explored the combined effects of this compound with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining this compound with other medications for ulcer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.